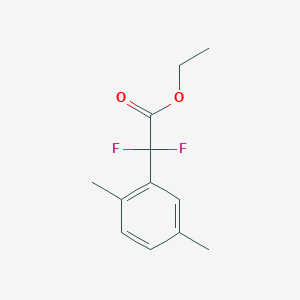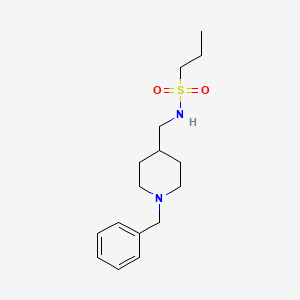
N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable efforts .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like NMR spectroscopy and single-crystal X-ray diffraction . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .Chemical Reactions Analysis
The secondary intermediates in the synthesis of similar compounds exist in -SH and -C=S tautomeric forms, which finally convert into -C=S after losing an acidic proton from the 3-NH of the 1,3,4-oxadiazole-2-thiol ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been computed . For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity are some of the properties that have been computed .科学的研究の応用
Antimicrobial and Antifungal Activities
N-sulfonates, including variants like N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide, have been explored for their antimicrobial and antifungal properties. Fadda et al. (2016) synthesized quaternary ammonium salts with structures similar to N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide and found that these compounds exhibited a moderate degree of antimicrobial activity against various microorganisms (Fadda, El-Mekawy, & AbdelAal, 2016).
Molecular Structure and Characterization
Studies like the one by Sarojini et al. (2012) have focused on the molecular structure, characterization, and electronic properties of sulfonamide compounds. They conducted a detailed analysis using various spectroscopic techniques and theoretical approaches, contributing to a better understanding of these molecules' properties and behavior (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Synthesis Techniques
The synthesis of N-sulfonates, including N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide, has been a subject of interest. For instance, Han (2010) described methods for synthesizing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, highlighting various catalytic processes and chemical reactions (Han, 2010).
Drug Metabolism Studies
Zmijewski et al. (2006) investigated the metabolism of sulfonamide compounds, particularly biaryl-bis-sulfonamides like LY451395, which have similar structural elements to N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide. They utilized microbial-based biocatalytic systems to study the metabolites of these compounds, providing insights into their biological transformations (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Green Synthesis Approaches
The environmentally friendly synthesis of sulfonamides, like the mentioned compound, has also been a research focus. Shi et al. (2009) developed a novel, green method for coupling sulfonamides and alcohols, contributing to sustainable chemical synthesis practices (Shi, Tse, Zhou, Pohl, Radnik, Hübner, Jähnisch, Brückner, & Beller, 2009).
Novel Functionalized N-sulfonates Synthesis
Research like that of Azizi and Khalili (2020) has explored the synthesis of novel functionalized N-sulfonates. They developed new derivatives with potential applications in various fields, highlighting the versatility of N-sulfonate chemistry (Azizi & Khalili, 2020).
将来の方向性
The future directions for “N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide” and similar compounds could involve further exploration of their potential biological activities. For instance, piperidones and their derivatives are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . Therefore, these compounds could be further studied for their potential applications in these areas.
特性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-2-12-21(19,20)17-13-15-8-10-18(11-9-15)14-16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXNPWZKCIKGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)
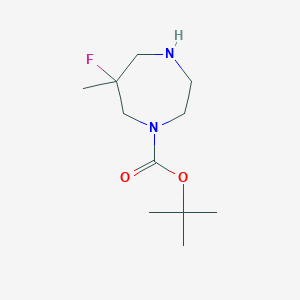
![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2363927.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide](/img/structure/B2363928.png)
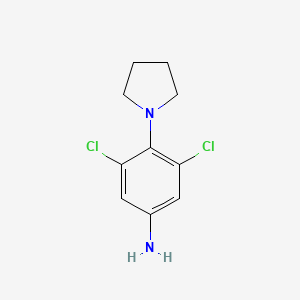
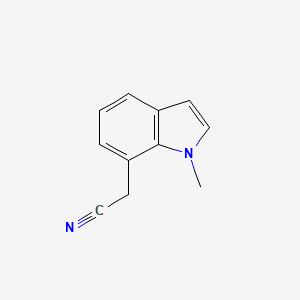
![Methyl 2-(4-{1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetate](/img/structure/B2363934.png)
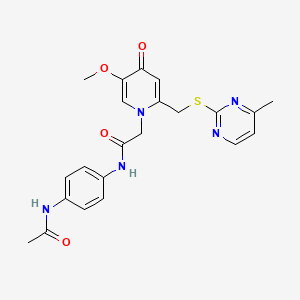
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2363937.png)
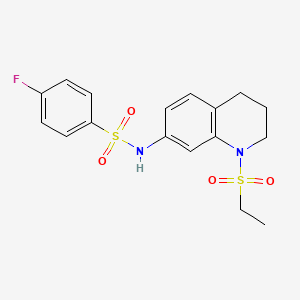
![6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2363944.png)
![Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2363945.png)
